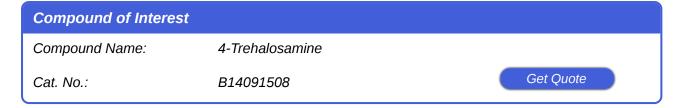


4-Trehalosamine: A Biologically Stable and Chemically Versatile Trehalose Analog

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trehalosamine, a naturally occurring disaccharide aminoglycan, is emerging as a compelling analog of trehalose with significant potential in various scientific and therapeutic applications. Unlik[1][2]e its parent molecule, trehalose, which is susceptible to hydrolysis by the widely expressed enzyme trehalase, **4-trehalosamine** exhibits remarkable biological stability. This [3] [4]inherent resistance to enzymatic degradation, coupled with its unique chemical properties, positions **4-trehalosamine** as a promising tool for researchers and a potential candidate for drug development.

This technical guide provides a comprehensive overview of **4-trehalosamine**, focusing on its core characteristics, comparative data with trehalose, detailed experimental protocols, and elucidated biological pathways.

Physicochemical and Biological Properties

4-Trehalosamine, with the chemical formula C12H23NO10 and a molecular weight of 341.3 g/mol , is an amino sugar where a hydroxyl group of trehalose is substituted with an amino group. This [2][5]seemingly minor modification confers significant advantages over trehalose.

Comparative Data: 4-Trehalosamine vs. Trehalose



| Property | 4-Trehalosamine | Trehalose | References |
|---------------------------------------|--|---|------------|
| Molecular Formula | C12H23NO10 | C12H22O11 | |
| [5][6]Molecular Weight | 341.31 g/mol | 342.30 g/mol | _ |
| [5][6]Biological Stability | High (Resistant to human trehalase) | Low (Hydrolyzed by trehalase) | |
| [1][3][4]pH Buffering Capacity | High, with a pKa of 6.99 | Negligible | |
| [3][7]Protective Activities | Comparable or better than trehalose | High | |
| [1][3]Autophagy- Inducing Activity | Derivatives show 1000-3000 fold stronger activity in cultured cells | Baseline | |
| [3][8]Blood Glucose Impact | Does not raise blood sugar levels in mice | Can raise blood glucose upon hydrolysis | - |

##[1]# Experimental Protocols

Synthesis of 4-Trehalosamine

While **4-trehalosamine** is a natural product isolated from Streptomyces species, chemical and chemoenzymatic synthesis methods have been developed to ensure a consistent and scalable supply.

Ch[2][9][10]emoenzymatic Synthesis of 2-Trehalosamine (as an example of trehalosamine synthesis):

This two-step process offers a high-yield route to trehalosamine.

• [10][11]Enzymatic Synthesis of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose (TreNAc):



- Reaction Mixture: 10 μM Trehalose Synthase (TreT), 20 mM Glucose (or glucose analog),
 40 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 20 mM MgCl₂, and 300 mM NaCl in 50 mM Tris-HCl buffer (pH 8.0).
- Incubation: 70°C for 60 minutes.
- Purification: The product, TreNAc, is purified from the reaction mixture.
- Hydrazinolysis of TreNAc to 2-Trehalosamine:
 - Reaction: TreNAc is treated with anhydrous hydrazine (N₂H₄) in water.
 - Incubation: 100°C for 5 days under an inert atmosphere.
 - Purification: The crude product is purified by HPLC to yield 2-trehalosamine.

####[10] 2. Assessment of Biological Stability against Trehalase

This protocol determines the resistance of **4-trehalosamine** to enzymatic degradation.

- [4]Reaction Setup:
 - Substrates: Trehalose (TRH) and 4-trehalosamine (4TA) at various concentrations.
 - Enzyme: Porcine kidney trehalase (0.04 unit/mL).
 - Incubation: 37°C for 1 hour.
- Glucose Detection: The amount of glucose released due to hydrolysis is measured using a hexokinase assay.
- Analysis: The stability is determined by comparing the amount of glucose released from 4trehalosamine to that from trehalose.

Evaluation of Protective Effects

The ability of **4-trehalosamine** to protect biological materials can be assessed through various assays.



- [7]Prevention of Starch Retrogradation:
 - Prepare 15% corn starch gels containing 10% trehalose, 4-trehalosamine, sucrose, or glycerol.
 - Store the gels at 6°C.
 - At various time points (0, 24, 48, 96 hours), digest the gels with β-amylase.
 - Measure the released reducing sugars to determine the digestion efficiency, which is inversely proportional to retrogradation.
- [7]Protein Protection during Freeze-Drying:
 - Freeze-dry solutions of enzymes like calf intestinal alkaline phosphatase (CIP) or yeast alcohol dehydrogenase (ADH) with or without the addition of sugars (trehalose, 4trehalosamine, maltose).
 - Reconstitute the samples and measure the remaining enzymatic activity.
 - Compare the activity to that of the original and frozen-only enzyme solutions.
- [7] Yeast Cell Protection during Freeze-Drying:
 - Freeze-dry aqueous suspensions of Saccharomyces cerevisiae with or without sugars.
 - Reconstitute the samples, dilute, and culture on agar plates.
 - Determine cell viability by colony counting.

####[7] 4. Measurement of pH Buffering Capacity

This experiment quantifies the ability of **4-trehalosamine** to resist pH changes.

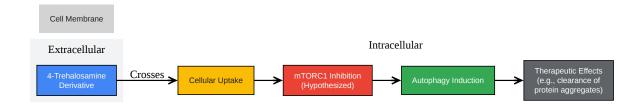
- [7]Prepare 10 mM aqueous solutions of **4-trehalosamine**, trehalose, and standard buffers (Tris, MES, HEPES).
- Titrate the solutions with 1 M HCl or 1 M NaOH.



• Monitor the pH changes throughout the titration to determine the buffering range and pKa.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by **4-trehalosamine** are still under active investigation, its derivatives have been shown to be potent inducers of autophagy. Autop[3] [8]hagy is a fundamental cellular process for degrading and recycling cellular components, and its induction is a promising therapeutic strategy for various diseases.



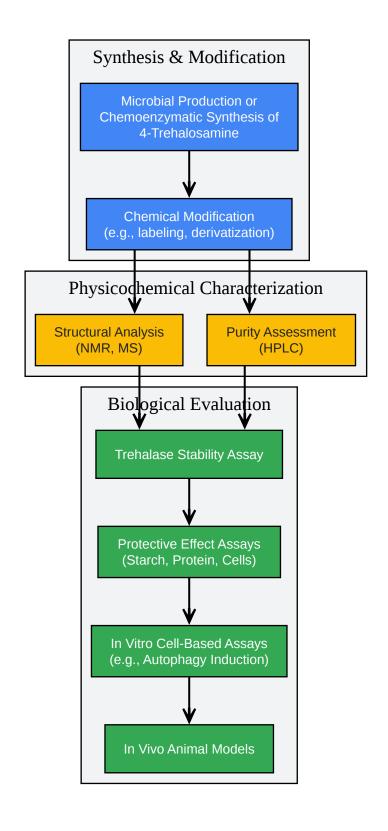
Click to download full resolution via product page

Caption: Hypothesized autophagy induction pathway by **4-trehalosamine** derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological characterization of **4-trehalosamine** and its derivatives.





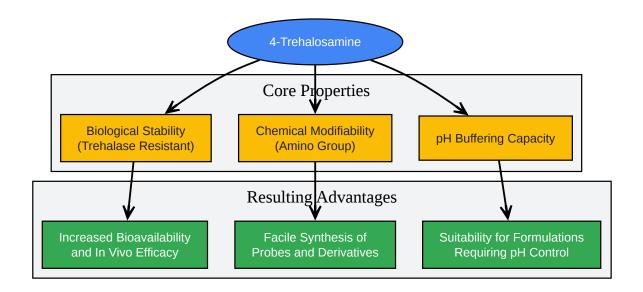
Click to download full resolution via product page

Caption: General experimental workflow for **4-trehalosamine** research.



Logical Relationships: Advantages of 4-Trehalosamine over Trehalose

The unique properties of **4-trehalosamine** lead to several key advantages over trehalose for research and therapeutic applications.



Click to download full resolution via product page

Caption: Key properties of **4-trehalosamine** and their resulting advantages.

Conclusion

4-Trehalosamine represents a significant advancement in the field of trehalose analogs. Its inherent biological stability, coupled with its versatility for chemical modification, opens up a wide range of possibilities for its application as a research tool, a stabilizer, and a platform for the development of novel therapeutics. The e[3][8]nhanced properties of **4-trehalosamine** and its derivatives, particularly in the context of autophagy induction, warrant further investigation and position it as a molecule of high interest for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Trehalosamine Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Trehalosamine | C12H23NO10 | CID 198273 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Rediscovery of 4-Trehalosamine as a Biologically Stable, Mass-Producible, and Chemically Modifiable Trehalose Analog | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Trehalosamine: A Biologically Stable and Chemically Versatile Trehalose Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14091508#4-trehalosamine-as-a-trehalose-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com